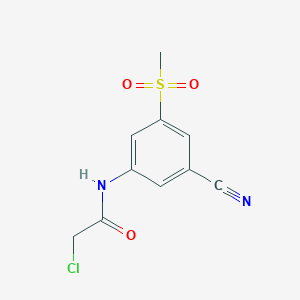
2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound is also known as NSC 76226 or CMA-676.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide involves the inhibition of the proteasome. This compound binds to the active site of the proteasome and prevents the degradation of ubiquitinated proteins. This leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis.
Biochemical and Physiological Effects:
2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide has been shown to have potent anti-tumor activity in vitro and in vivo. This compound induces cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In addition, 2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide in lab experiments include its high potency and selectivity for the proteasome. This compound has been extensively studied and its mechanism of action is well understood. However, the main limitation of using 2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide is its toxicity. This compound can induce cell death in normal cells as well as cancer cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another area of research is the investigation of the anti-inflammatory and immunomodulatory effects of this compound. Finally, the potential use of 2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide as a therapeutic agent for cancer and other diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide is a multistep process that involves several chemical reactions. The first step involves the synthesis of 3-cyano-5-methylsulfonylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-chloroacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide has been extensively used in scientific research as a potent inhibitor of the proteasome. The proteasome is a large protein complex that is responsible for the degradation of intracellular proteins. Inhibition of the proteasome by 2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide leads to the accumulation of misfolded and damaged proteins, which can induce cell death.
Propiedades
IUPAC Name |
2-chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-17(15,16)9-3-7(6-12)2-8(4-9)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMBYWLWXPWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)NC(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-cyano-5-methylsulfonylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

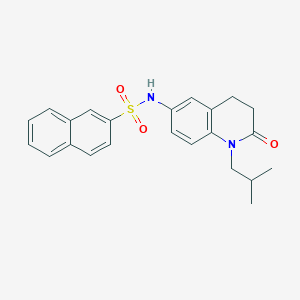
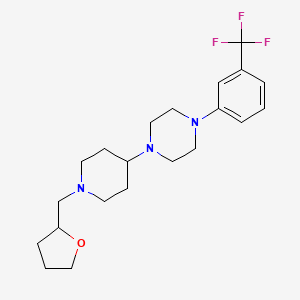

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)
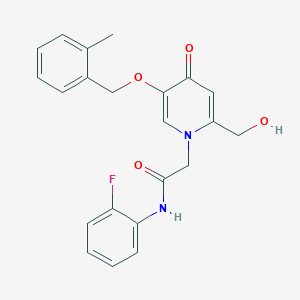
![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)
![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)
![N-(4-Methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide](/img/structure/B2581170.png)
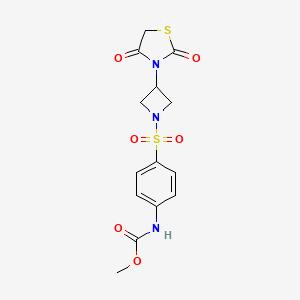


![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)